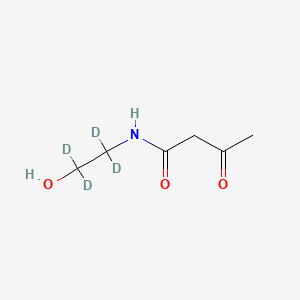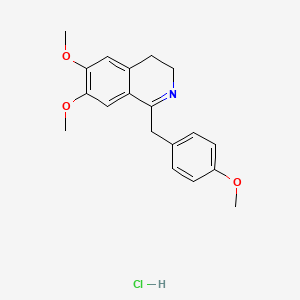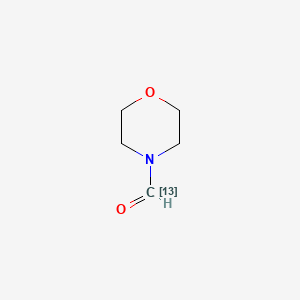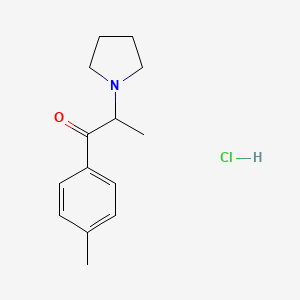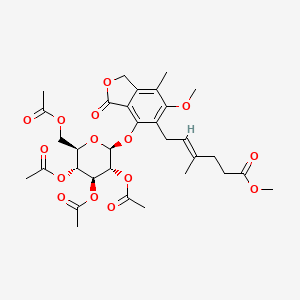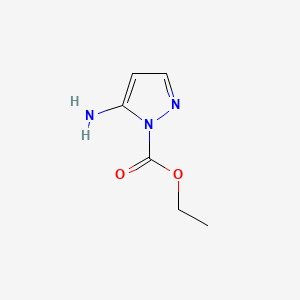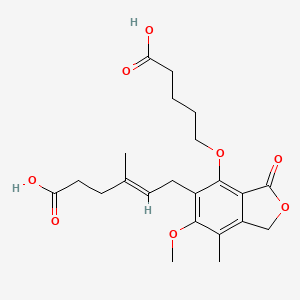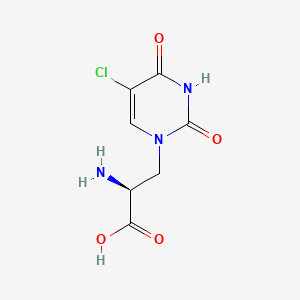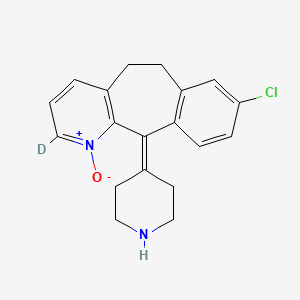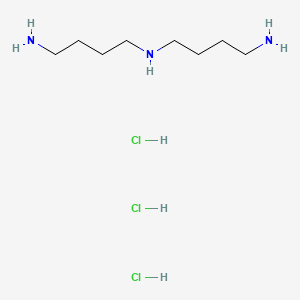
sym-Homo Spermidine Trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sym-Homo Spermidine Trihydrochloride is a chemical compound with the molecular formula C8H21N3 . It is an analogue of Spermidine and is used as an antineoplastic . It plays an important role in the regulation of cellular proliferation and differentiation .
Synthesis Analysis
Spermidine can be biosynthesized from L-homoserine and putrescine using an engineered Escherichia coli with an NADPH self-sufficient system . This novel pathway provides a green alternative method for the efficient synthesis of spermidine .Molecular Structure Analysis
The molecular weight of sym-Homo Spermidine Trihydrochloride is 272.68 g/mol . Its molecular structure can be represented by the SMILES notation: [2H]C([2H])(CCCNCCCC([2H])([2H])N)N .Chemical Reactions Analysis
Spermidine, a natural autophagy inducer, has a variety of health effects, such as antitumor, antiaging, anti-inflammation, cardiovascular protection, and neuromodulation . It specifically interferes with the tumor cell cycle, resulting in the inhibition of tumor cell proliferation and suppression of tumor growth .Physical And Chemical Properties Analysis
Sym-Homo Spermidine Trihydrochloride is soluble in water . It has a molecular weight of 272.68 g/mol .Applications De Recherche Scientifique
Biosynthetic Pathways in Microorganisms
- sym-Homo Spermidine (HSpe) has been identified as a major component of the polyamine pool in Caldariella acidophila, a thermoacidophilic bacterium. A study found that this bacterium incorporates radioactivity from propylamine-labelled methionine or spermidine into sym-nor-spermidine and sym-nor-spermine, suggesting a new pathway characterized by three propylamine-transfer reactions (de Rosa et al., 1978).
Growth Stimulation in Bacterial Auxotrophs
- In Escherichia coli spermidine auxotrophs, HSpe has been compared with spermidine (Spe) and aminopropylcadaverine (AP5) for growth stimulation. HSpe was found to be taken up by the cells but was less effective than Spe in stimulating growth, and in some auxotrophs, less effective than AP5 (Linderoth & Morris, 1983).
Occurrence in Mammalian Tissues
- sym-Homo Spermidine has been identified in mammalian tissues, such as in the hamster epididymis. This study was the first to report its occurrence in mammalian tissues, noting its highest concentrations in the distal caput epididymidis (Matsuzaki et al., 1982).
Polyamine Regulation in Cells
- Exposure of rat L6 cells to exogenous polyamines, including HSpe, led to an increase in spermidine/spermine N1-acetyltransferase activity. This study suggests that synthetic polyamine analogues, like HSpe, may decrease cellular polyamines by stimulating the degradation of spermidine into putrescine (Erwin & Pegg, 1986).
Polyamine Alkaloids and Pharmacological Aspects
- HSpe and its derivatives have been investigated for their biological and pharmacological aspects. The influence of polyamines on cell proliferation makes them interesting for research in neoplastic diseases, and their interactions with ion channels and related receptors are significant for diseases of the central nervous system (Bienz et al., 2002).
Evolution and Horizontal Transfer of Biosynthetic Pathways
- The evolution of homospermidine synthase (HSS) in bacteria and its horizontal gene transfer to other bacteria, bacteriophage, archaea, eukaryotes, and viruses demonstrate the multifarious nature of the alternative polyamine sym-homospermidine. This study also reveals that sym-homospermidine is required for the normal growth of certain bacteria (Shaw et al., 2010).
Safety And Hazards
Orientations Futures
Spermidine has been a hot topic in the field of food processing, and current research findings suggest that spermidine-rich foods may be used in intervention and prevention of age-related diseases . Chemically modified derivatives of spermidine hold great potential for prognostic, diagnostic, and therapeutic applications against various malignancies .
Propriétés
IUPAC Name |
N'-(4-aminobutyl)butane-1,4-diamine;trihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21N3.3ClH/c9-5-1-3-7-11-8-4-2-6-10;;;/h11H,1-10H2;3*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPPINREBNQPGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCCCCN)CN.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24Cl3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(4-Aminobutyl)-1,4-butanediamine3hcl | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

